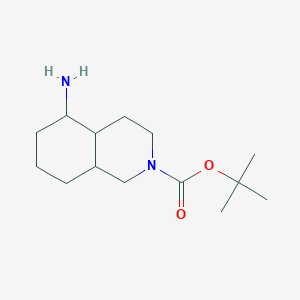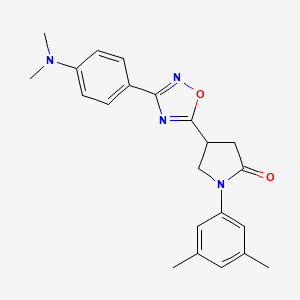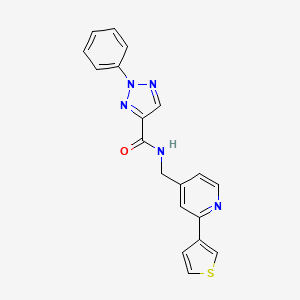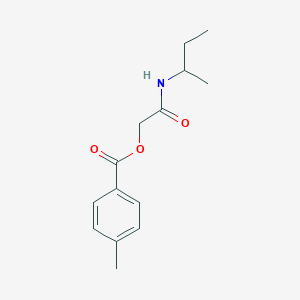![molecular formula C6H8F2N2O B2916975 [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol CAS No. 2243510-09-8](/img/structure/B2916975.png)
[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol” is a chemical compound with the CAS Number: 2243510-09-8 . Its IUPAC name is (1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl)methanol . The molecular weight of this compound is 162.14 .
Molecular Structure Analysis
The InChI code for “[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol” is 1S/C6H8F2N2O/c1-4-2-5(3-11)9-10(4)6(7)8/h2,6,11H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol” is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Late-Stage Difluoromethylation
This compound is pivotal in late-stage difluoromethylation, a process that allows for the introduction of difluoromethyl groups into complex molecules . This is particularly useful in pharmaceutical chemistry, where the addition of difluoromethyl groups can significantly alter the biological activity of a compound.
Development of Pharmaceuticals
The unique chemical structure of [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol makes it a valuable building block in the synthesis of various pharmacologically active ingredients . Its incorporation into drug molecules can improve their metabolic stability and bioavailability.
Protein Labeling
A recent exciting application is the site-selective installation of difluoromethyl groups onto large biomolecules such as proteins . This can be used in the study of protein function and structure, as well as in the development of therapeutic proteins.
properties
IUPAC Name |
[1-(difluoromethyl)-5-methylpyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-4-2-5(3-11)9-10(4)6(7)8/h2,6,11H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMRWXTQGTCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2916893.png)

![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)


![3-(4-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916903.png)
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)






